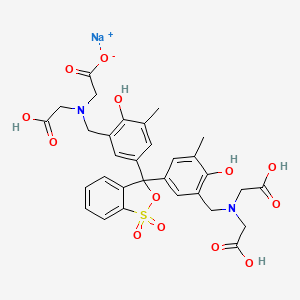

XYlenol Orange xsodium salt

Description

Historical Trajectories and Evolution of Analytical Applications in Chemical Sciences

The journey of Xylenol Orange in analytical chemistry has been marked by continuous refinement and expanding applications. Historically, commercial preparations of the compound were often plagued by impurities, sometimes containing as little as 20% Xylenol Orange, with significant amounts of semi-xylenol orange and iminodiacetic acid. wikipedia.org However, advancements in purification techniques, such as ion-exchange chromatography, have led to the availability of purities as high as 90%. wikipedia.orgchemicalbook.com

Initially established as a reliable indicator for the complexometric titration of metals like zinc, bismuth, lead, and mercury in acidic conditions, its applications have broadened over time. rxmarine.comdigicollections.net Researchers have explored its use as a chromogenic agent in spectrophotometric analysis and as an adsorption indicator in precipitimetric titrations. asianpubs.orgguidechem.com

Foundational Role in Indicating Systems and Metallochromic Analysis

The fundamental principle behind the function of Xylenol Orange lies in its structure. As a derivative of o-cresolsulfonphthalein with iminodiacetic acid groups, it acts as a metallochromic indicator. digicollections.net This means it changes color upon binding with metal ions. The color of the solution is pH-dependent; in solutions with a pH below 6.3, the free indicator is yellow, while above this pH, it turns red. guidechem.com This dual role as both a metal and pH indicator enhances its versatility. guidechem.com

In a typical complexometric titration, a small amount of Xylenol Orange is added to the solution containing the metal ion, forming a red-colored complex. rxmarine.comennoreindiachemicals.com As a titrant such as EDTA (ethylenediaminetetraacetic acid) is added, it sequentially binds with the free metal ions. rxmarine.comennoreindiachemicals.com At the equivalence point, the EDTA begins to displace the metal ions from the indicator complex. This release of the metal ion from the indicator results in a sharp color change from red (or pink-violet) to yellow, signaling the completion of the titration. rxmarine.comdigicollections.net For this process to be effective, the titrant must form a more stable complex with the metal ion than the indicator does. rxmarine.comennoreindiachemicals.com

Detailed Research Findings

The utility of Xylenol Orange disodium (B8443419) salt is underpinned by its specific chemical and physical properties.

Interactive Data Table: Properties of Xylenol Orange Disodium Salt

| Property | Value | References |

| Chemical Formula | C₃₁H₃₀N₂Na₂O₁₃S | sigmaaldrich.com |

| Molecular Weight | 716.62 g/mol | sigmaaldrich.com |

| CAS Number | 1611-35-4 | wikipedia.orgsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Solubility in Water | 200 mg/mL | wikipedia.org |

| Melting Point | 195 °C (decomposes) | wikipedia.org |

| Excitation Maximums | 440 nm & 570 nm | wikipedia.orgmade-in-china.com |

| Emission Maximum | 610 nm | wikipedia.orgmade-in-china.com |

In complexometric titrations, the choice of pH is crucial for achieving a sharp endpoint. For instance, in the titration of cobalt, a pH below 6.7 is preferred because the free indicator is yellow, providing a clear transition from the red metal complex. rxmarine.com Above pH 6.7, the free indicator is violet, making the color change less distinct. rxmarine.com

Interactive Data Table: Applications of Xylenol Orange in Complexometric Titrations

| Metal Ion | Titrant | pH Range | Color Change at Endpoint | References |

| Bismuth (Bi) | Disodium Edetate | Acidic | Pink-violet to yellow | digicollections.net |

| Zinc (Zn) | Disodium Edetate | Acidic (with methenamine (B1676377) buffer) | Pink-violet to yellow | digicollections.net |

| Lead (Pb) | Disodium Edetate | Acidic (with methenamine buffer) | Deep violet to yellow | digicollections.net |

| Calcium (Ca) | Disodium Edetate | Acidic | Not specified | digicollections.net |

| Cobalt (Co²⁺) | EDTA | < 6.7 | Red to yellow | rxmarine.com |

Recent research has also highlighted the role of Xylenol Orange in other analytical techniques. For example, its complexation with ferric ions (Fe³⁺) is central to Fricke-gel dosimeters used in radiotherapy for measuring absorbed doses via UV-vis analysis. nsf.gov The formation of the Fe³⁺-Xylenol Orange complex, which absorbs strongly around 585 nm, allows for the quantification of radiation-induced oxidation of ferrous (Fe²⁺) to ferric ions. nsf.gov Furthermore, it has been employed as a colorimetric reagent for the determination of elements like selenium and tellurium. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H31N2NaO13S |

|---|---|

Molecular Weight |

694.6 g/mol |

IUPAC Name |

sodium;2-[[5-[3-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate |

InChI |

InChI=1S/C31H32N2O13S.Na/c1-17-7-21(9-19(29(17)42)11-32(13-25(34)35)14-26(36)37)31(23-5-3-4-6-24(23)47(44,45)46-31)22-8-18(2)30(43)20(10-22)12-33(15-27(38)39)16-28(40)41;/h3-10,42-43H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41);/q;+1/p-1 |

InChI Key |

CXGDREKXIQQTJQ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Comprehensive Purity Assessment Methodologies of Xylenol Orange Disodium Salt

Characterization of Impurity Profiles and Their Research Implications

The impurities present in Xylenol Orange originate primarily from the synthesis process, including unreacted starting materials and by-products from side reactions. The most notable impurities are semi-xylenol orange and residual iminodiacetic acid. The presence of these impurities can significantly impact the performance of Xylenol Orange as an indicator, leading to unclear titration endpoints and inaccurate analytical results. Therefore, rigorous impurity profiling is essential for quality control.

Detection and Quantification of Semi-Xylenol Orange

Semi-Xylenol Orange (SXO) is a major organic impurity structurally related to Xylenol Orange. It is formed during the same Mannich condensation reaction but with a different stoichiometric ratio of reactants, resulting in a molecule with only one iminodiacetic acid group attached to the cresol (B1669610) red backbone.

The presence of SXO can be readily detected and quantified using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is particularly effective for separating SXO from the main Xylenol Orange compound. Spectrophotometric methods have also been developed, which rely on extractive separation followed by measurement of absorbance to determine the concentration of SXO, even in the presence of a large excess of Xylenol Orange.

Key Research Findings for Semi-Xylenol Orange:

Formation: Synthesized via Mannich condensation of o-Cresol Red, iminodiacetic acid, and formaldehyde, often as a by-product in Xylenol Orange synthesis.

Impact: As a structurally similar, colored compound, its presence interferes with the sharp color change expected at the endpoint of a titration, reducing accuracy.

Separation: Can be isolated from crude Xylenol Orange product using reversed-phase HPLC.

Identification and Impact of Iminodiacetic Acid Contaminants

Iminodiacetic acid (IDA) is a crucial starting material for the synthesis of Xylenol Orange. Consequently, unreacted IDA is a common process-related impurity found in the final product. As a dicarboxylic acid, IDA is a chelating agent in its own right and can form complexes with metal ions.

The impact of IDA contamination is significant. Its presence introduces a competing chelating agent into the system. During a metal titration, IDA can bind with the metal ions, leading to a premature or indistinct endpoint. This interference reduces the accuracy and precision of the titration, making it a critical impurity to control. Its identification is typically achieved through chromatographic methods that can separate the polar IDA from the larger Xylenol Orange molecule.

Advanced Chromatographic Techniques for Purity Elucidation

Chromatography is an indispensable tool for assessing the purity of complex organic compounds like Xylenol Orange. By separating the main component from its impurities, these techniques allow for accurate quantification and a detailed purity profile.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment of Xylenol Orange and its salts. A typical analysis involves injecting a solution of the sample into the HPLC system, where it is passed through a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, and separation occurs based on the differential partitioning of the components between the two phases.

For Xylenol Orange, reversed-phase HPLC is commonly employed. In this mode, a nonpolar stationary phase (like C18-bonded silica) is used with a more polar mobile phase. The highly polar Xylenol Orange elutes relatively quickly, while less polar impurities are retained longer. The separation allows for the clear identification of peaks corresponding to Xylenol Orange, Semi-Xylenol Orange, and other by-products. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluate, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.

Table 1: Example HPLC Method for Xylenol Orange Purity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Reversed-Phase HPLC | |

| Stationary Phase | C18-bonded silica | |

| Mobile Phase | Perchloric acid-acetone mixtures | |

| Detection | UV-Vis Spectrophotometer | |

| Analytes Separated | Xylenol Orange, Semi-Xylenol Orange, other synthesis by-products |

Spectrometric Approaches for Compound Verification and Purity Determination

Spectrometric methods provide orthogonal data to chromatography, offering confirmation of molecular structure and identity. Mass spectrometry is particularly powerful for elucidating the exact structure of the main compound and its impurities.

Mass Spectrometry (MS) for Structural Confirmation

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the analysis of Xylenol Orange disodium (B8443419) salt, MS serves to confirm the molecular weight and provide structural information through fragmentation analysis. The molecular weight of the Xylenol Orange free acid (C₃₁H₃₂N₂O₁₃S) is 672.66 g/mol , while the disodium salt (C₃₁H₃₀N₂Na₂O₁₃S) is 716.62 g/mol .

In a typical MS experiment, the compound is ionized, and the resulting molecular ion (M+) is detected, confirming the molecular weight. Further fragmentation of this ion by techniques like collision-induced dissociation (CID) breaks the molecule into smaller, characteristic pieces. Analyzing the m/z values of these fragment ions allows for the verification of the compound's structure. For Xylenol Orange, expected fragmentation would involve the cleavage of the carboxymethyl groups from the iminodiacetic acid moieties or the separation of the entire iminodiacetic group from the main aromatic structure. This fragmentation pattern provides a unique fingerprint that confirms the identity of Xylenol Orange and can be used to elucidate the structures of unknown impurities detected by HPLC.

Absorption Spectroscopy for Purity Evaluation and Standardization

Absorption spectroscopy is a primary method for the purity evaluation and standardization of Xylenol Orange tetrasodium (B8768297) salt. This technique leverages the compound's ability to absorb light at specific wavelengths. The tetrasodium salt of Xylenol Orange is a water-soluble, anionic dye that is stable and exhibits a characteristic absorption peak. researchgate.net

The purity and concentration of Xylenol Orange tetrasodium salt solutions are determined by measuring their absorbance at a specific wavelength using a UV-visible spectrophotometer. The absorption maximum (λmax) is a key parameter for identification and purity assessment. For Xylenol Orange tetrasodium salt, the λmax is typically observed in the range of 575 to 585 nm in a 0.1 M sodium hydroxide (B78521) solution. merckmillipore.comhoneywell.comgspchem.comavantorsciences.com

Kinetic studies of the oxidation of Xylenol Orange tetrasodium salt have been performed by monitoring the change in absorbance at 577 nm. researchgate.net For instance, the reaction can be followed by measuring the absorbance of the reaction mixture at regular intervals in glass cells against a buffer reference. researchgate.net

Standardization often involves the determination of the specific absorptivity (A 1%/1cm), which is the absorbance of a 1% solution in a 1 cm path length cell. This value is a measure of the compound's ability to absorb light and is directly related to its concentration. For high-purity grades, the specific absorptivity is expected to meet a minimum value. honeywell.comgspchem.comavantorsciences.comrxmarine.com For example, some specifications require a minimum absorptivity of 400, while others specify a range of 580-790 or 600-650. merckmillipore.comhoneywell.comavantorsciences.com These values are calculated on a dried substance basis. merckmillipore.comavantorsciences.com The suitability of Xylenol Orange tetrasodium salt as a metal indicator is also confirmed through these spectroscopic evaluations. merckmillipore.comavantorsciences.com

The following table summarizes the key absorption spectroscopy parameters for Xylenol Orange tetrasodium salt based on findings from various suppliers and research.

| Parameter | Condition | Value Range | Reference |

| Absorption Maximum (λmax) | In 0.1 mol/l Sodium Hydroxide Solution | 575 - 585 nm | merckmillipore.comhoneywell.comavantorsciences.comscharlab.com |

| Absorption Maximum (λmax) | In Water | 577 nm | researchgate.net |

| Specific Absorptivity (A 1%/1cm) | at λmax, in 0.1 mol/l NaOH, on dried substance | 580 - 790 | merckmillipore.com |

| Specific Absorptivity (A 1%/1cm) | at λmax, in 0.1N NaOH | > 550 | gspchem.com |

| Specific Absorptivity (A 1%/1cm) | at λmax, pH 14.0, on dried sample | 600 - 650 | avantorsciences.comvwr.com |

| Absorptivity (1%/1cm) | - | Min. 400 | honeywell.com |

| Absorptivity (A1%/1cm) | in 0.1N NaOH, at λmax | > 620 | rxmarine.com |

Spectroscopic Properties and Optical Behavior of Xylenol Orange Disodium Salt

pH-Dependent Spectroscopic Transitions and Underlying Structural Reconfigurations

The absorption spectrum of Xylenol Orange disodium (B8443419) salt exhibits significant shifts in response to changes in pH. This phenomenon is a direct consequence of the protonation and deprotonation of the various acidic and basic functional groups within its structure. The molecule contains multiple ionizable groups, including carboxylic acid and phenolic hydroxyl groups, which leads to a series of equilibria in aqueous solutions. nsf.govchemimpex.com The color of the solution containing Xylenol Orange changes distinctly with pH, a characteristic that makes it a valuable pH indicator. chemimpex.com

At very low pH, the molecule is fully protonated and typically appears yellow. As the pH increases, successive deprotonation events occur, leading to changes in the electronic structure and, consequently, the absorption spectrum. In acidic conditions, below pH 6.7, the free indicator has a yellow color. rxmarine.com When it forms a complex with metal ions, it turns red. rxmarine.com The transition to a violet color for the free indicator occurs above a pH of 6.7. rxmarine.com For the tetrasodium (B8768297) salt, the transition range is reported to be between pH 6.4 (yellow) and 10.4 (orange-red). chemicalbook.comcarlroth.com These transitions are associated with reconfigurations of the molecule's triphenylmethane (B1682552) core and the ionization state of the iminodiacetate (B1231623) groups.

A study on the tetrasodium salt in varying concentrations of sulfuric acid (0, 25, 50, and 100 mM) demonstrated these spectral shifts, with similar results observed for the disodium salt. nsf.gov The complexation with metal ions, such as Fe³⁺, also profoundly influences the absorption spectrum, with the formation of a Fe³⁺-xylenol orange complex leading to strong absorbance around 585 nm. nsf.gov

Table 1: pH-Dependent Color Transitions of Xylenol Orange

| pH Range | Predominant Species | Observed Color |

| < 6.4 | Protonated form | Yellow |

| 6.4 - 10.4 | Partially deprotonated forms | Orange-Red |

| > 10.4 | Fully deprotonated form | Violet |

This table is a generalized representation based on available data. The exact transition points can be influenced by ionic strength and the specific salt form (disodium vs. tetrasodium).

Elucidation of Fluorescence Characteristics and Their Research Utility

Xylenol Orange is a fluorescent compound, a property that expands its utility in research beyond simple colorimetric assays. made-in-china.comwikipedia.org It exhibits excitation maxima at approximately 440 nm and 570 nm, with an emission maximum around 610 nm. made-in-china.comwikipedia.org This fluorescence is a valuable tool in various analytical and biological studies.

In biomedical research, Xylenol Orange has been used as a fluorochrome for labeling calcified tissues. gspchem.com Its ability to bind to bone minerals allows for the visualization and tracking of bone growth and remodeling processes through fluorescence microscopy. gspchem.comhimedialabs.com The fluorescence of Xylenol Orange provides a distinct signal that can be easily identified. gspchem.com

Furthermore, its fluorescence properties are exploited in assays for detecting specific analytes. For instance, it has been used to detect lipid hydroperoxides in low-density lipoproteins. gspchem.com This method relies on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides in an acidic environment. The resulting Fe³⁺ then forms a complex with Xylenol Orange, which can be measured spectrophotometrically at 560 nm, taking advantage of the chromophoric and fluorescent changes upon metal chelation. gspchem.com

Mechanisms of Chromophoric Response to Environmental Perturbations

The chromophoric response of Xylenol Orange disodium salt to environmental perturbations, such as changes in pH and the presence of metal ions, is rooted in the alteration of its electronic structure. The molecule's color arises from the extended π-conjugated system of its triphenylmethane backbone.

Changes in pH directly impact the protonation state of the phenolic hydroxyl and carboxylic acid groups. Deprotonation of the phenolic groups increases the electron-donating ability of the oxygen atoms, which in turn affects the delocalization of π-electrons across the molecule. This alteration of the electronic distribution changes the energy required for electronic transitions, resulting in a shift in the wavelength of maximum absorbance (λmax) and a visible color change.

The introduction of metal ions provides an additional and significant perturbation. Xylenol Orange acts as a chelating agent, with the iminodiacetate groups and phenolic hydroxyl groups coordinating with metal ions. chemimpex.com This complex formation rigidly holds the molecule in a specific conformation and directly influences the electronic environment of the chromophore. The coordination of the metal ion can enhance the planarity of the triphenylmethane system and alter the energy levels of the molecular orbitals involved in the electronic transitions. This leads to the formation of strongly colored metal-ligand complexes, a response that is highly sensitive and forms the basis for its use as a metal indicator in titrations and spectrophotometric analysis of various metals. chemimpex.comrxmarine.com The color change from the free indicator (e.g., yellow) to the metal-complexed form (e.g., red) is sharp and distinct, allowing for precise endpoint determination. rxmarine.com

Coordination Chemistry and Metal Ion Complexation Mechanisms of Xylenol Orange Disodium Salt

Stoichiometric Investigations of Metal-Xylenol Orange Disodium (B8443419) Salt Complexes

The stoichiometry of metal-xylenol orange complexes, which describes the ratio of metal ions to ligand molecules in the complex, is fundamental to understanding their structure and behavior. These ratios are influenced by factors such as the charge and size of the metal ion, the pH of the solution, and the relative concentrations of the reactants.

Various experimental techniques, most notably spectrophotometry (including Job's method of continuous variation) and potentiometry, have been employed to elucidate the stoichiometry of metal-xylenol orange complexes. Research has revealed the formation of several common stoichiometric ratios:

1:1 (ML): This is a frequently observed stoichiometry where one metal ion (M) binds to one xylenol orange ligand (L). For instance, rare earth elements (REEs), zinc (Zn²⁺), gadolinium (Gd³⁺), and terbium (Tb³⁺) have been shown to form 1:1 complexes. researchgate.netsci-hub.se Studies on thorium(IV) also indicate the formation of a 1:1 species. researchgate.net

1:2 (ML₂): In some cases, one metal ion can coordinate with two ligand molecules. Aluminum (Al³⁺) has been found to form a 1:2 complex (AlL₂) in solution. nih.gov

2:1 (M₂L): Complexes where two metal ions bind to a single xylenol orange ligand are also known, particularly with alkaline earth metals. nih.govnih.gov

Protonated Complexes (MHL, MH₂L, etc.): The formation of protonated complexes, where one or more protons remain attached to the ligand within the complex, is also common. For example, alkaline earth ions form MHL and M₂HL species, while aluminum can form MHL and MH₂L complexes. nih.gov Thorium(IV) has also been shown to form protonated complexes. researchgate.netresearchgate.net

The diverse stoichiometries observed for xylenol orange complexes with various metal ions are summarized in the table below.

| Metal Ion | Observed Stoichiometries (Metal:Ligand) | Reference |

|---|---|---|

| Alkaline Earth Metals (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) | 1:1, 2:1, and protonated forms (MHL, M₂HL) | nih.govnih.gov |

| Aluminum (Al³⁺) | 1:1, 1:2, and protonated forms (MHL, MH₂L) | nih.gov |

| Thorium (Th⁴⁺) | 1:1 and protonated forms | researchgate.netresearchgate.net |

| Gadolinium (Gd³⁺) | 1:1 | researchgate.netsci-hub.se |

| Terbium (Tb³⁺) | 1:1 | researchgate.netsci-hub.se |

| Zinc (Zn²⁺) | 1:1 | researchgate.netsci-hub.se |

| Rare Earth Elements (REEs) | 1:1 | researchgate.net |

Quantitative Assessment of Complex Formation Constants and Thermodynamic Stability

The thermodynamic stability of a metal complex is quantified by its formation constant (K_f) or stability constant (β). A higher value indicates a more stable complex. These constants are determined experimentally, often through potentiometric or spectrophotometric titrations.

Studies have quantified the stability constants for various metal-xylenol orange complexes. For example, the formation constants (log K) for 1:1 complexes with Zn²⁺, Gd³⁺, and Tb³⁺ at pH 5.8 were determined to be 7.21, 5.92, and 6.16, respectively. sci-hub.se This indicates that under these conditions, the Zn²⁺ complex is the most stable of the three.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide deeper insight into the complexation process. For the complexation of thorium(IV) with xylenol orange, thermodynamic studies revealed that the reactions are spontaneous (negative ΔG). researchgate.net The stability of complexes formed with alkaline earth metals was found to follow the order Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺, which can be correlated with the decreasing charge density of these ions. nih.gov The chelate effect, where a polydentate ligand like xylenol orange forms a much more stable complex than comparable monodentate ligands, is a key driver of this high thermodynamic stability. libretexts.org

The table below presents a selection of reported stability constants for metal-xylenol orange complexes.

| Metal Ion | Complex Species | log K or log β | Conditions | Reference |

|---|---|---|---|---|

| Zn²⁺ | Zn(XO) | 7.21 | pH 5.8 | sci-hub.se |

| Gd³⁺ | Gd(XO) | 5.92 | pH 5.8 | sci-hub.se |

| Tb³⁺ | Tb(XO) | 6.16 | pH 5.8 | sci-hub.se |

| Thorium(IV) | ThH(XO) | 7.89 | 25 °C, I=0.1 M | researchgate.net |

| Thorium(IV) | ThH₂(XO)₂ | 16.64 | 25 °C, I=0.1 M | researchgate.net |

Correlating Metal Ion Charge Density with Complexation Selectivity

The selectivity of xylenol orange for different metal ions is strongly governed by the ion's charge density (the ratio of its charge to its ionic radius). researchgate.netsci-hub.se Metal ions with higher charge densities tend to form more stable complexes with xylenol orange.

This principle explains the observed differences in complexation behavior. For instance, trivalent cations like Gd³⁺ and Tb³⁺, which have high charge densities, readily form complexes with xylenol orange at micromolar concentrations. sci-hub.se Similarly, Zn²⁺, despite having a lower charge, has a relatively small ionic radius, resulting in a high enough charge density to form a stable complex. sci-hub.se In contrast, metal ions with lower charge densities, such as Mn²⁺ and Ca²⁺, only form complexes at significantly higher concentrations. researchgate.netsci-hub.se This difference in reactivity allows xylenol orange to be used as a selective colorimetric indicator, for example, to detect trace amounts of Gd³⁺ in the presence of Ca²⁺, a crucial application in the quality control of MRI contrast agents. researchgate.netsci-hub.se

Ligand Speciation and Protonation Equilibria within Complex Formation Environments

Xylenol orange is a polyprotic acid, meaning it can exist in various protonated forms depending on the pH of the solution. nih.govcsun.edu It has six protonation constants corresponding to the dissociation of its carboxylic acid and ammonium (B1175870) protons. nih.gov The specific protonated species (speciation) of the free ligand in solution is critical as it determines the availability and reactivity of the coordinating donor atoms (oxygen and nitrogen).

The pH-dependent color of free xylenol orange (yellow below pH 6.7, violet above) is a direct consequence of its changing protonation state. csun.edu This equilibrium directly impacts metal complex formation. Complexation reactions are often in competition with protonation; the metal ion must displace protons from the ligand to form the complex. nih.gov This is why the stability and even the stoichiometry of the resulting metal complexes are highly pH-dependent. As mentioned earlier, this can lead to the formation of various protonated complexes (e.g., MHL, M(HL)₂) where the ligand is not fully deprotonated upon binding to the metal. nih.gov Therefore, a thorough understanding of the ligand's protonation equilibria is essential for predicting and controlling its coordination behavior with metal ions. nih.gov

Examination of Transmetallation Reactions Involving Xylenol Orange Disodium Salt

Transmetallation is a reaction in which a metal ion is transferred from one ligand to another. In the context of xylenol orange, this typically involves the displacement of a metal ion from its xylenol orange complex by a stronger chelating agent, or conversely, the displacement of a metal from a weaker complex by xylenol orange.

A classic example of transmetallation is observed during complexometric titrations. csun.edurxmarine.com When a solution containing a metal ion is titrated with a strong chelating agent like EDTA, xylenol orange is often used as an indicator. csun.edu Initially, a colored metal-xylenol orange complex is present. As EDTA is added, it first binds to the free metal ions. At the equivalence point, the powerful chelating agent EDTA begins to strip the metal ion away from the xylenol orange indicator complex. rxmarine.com This transmetallation reaction, M(XO) + EDTA → M(EDTA) + XO, releases the free indicator, causing a sharp color change that signals the end of the titration. csun.edu

Competition experiments with ligands like EDTA are also used to probe the relative stabilities of different metal-xylenol orange complexes. researchgate.netsci-hub.se Furthermore, dye ligand displacement techniques, which are a form of transmetallation, can be used to study the kinetics of complex formation and dissociation. researchgate.net The direction and rate of these reactions are dictated by the relative thermodynamic stabilities of the complexes and the electronegativity of the metals involved. youtube.com

Analytical Applications of Xylenol Orange Disodium Salt in Spectrophotometric Determinations

Fundamental Principles of Spectrophotometric Quantification Utilizing Xylenol Orange Disodium (B8443419) Salt

Spectrophotometry is an analytical technique based on the principle that the amount of light absorbed by a substance is proportional to the concentration of that substance in a solution (Beer-Lambert law). ias.ac.inresearchgate.net Xylenol orange disodium salt functions as a chromogenic agent; it is a chelating ligand that forms stable, colored complexes with metal ions. researchgate.netnih.govumw.edu.pl The formation of these metal-ligand complexes results in a significant shift in the visible absorption spectrum compared to the free ligand, a phenomenon that is central to its analytical application.

The process involves the reaction of xylenol orange with a target metal ion in a solution under specific pH conditions. The resulting complex exhibits a characteristic maximum absorbance (λmax) at a wavelength where the reagent itself absorbs minimally. scribd.com By measuring the absorbance of the solution at this specific wavelength, the concentration of the metal ion can be determined from a calibration curve. The stoichiometry of the complex, often 1:1 or 2:1 (metal:ligand), and its stability are influenced by factors such as pH and the presence of other ions. researchgate.netnih.gov The sensitivity and selectivity of the method can often be enhanced by forming ternary complexes, for instance, by introducing a surfactant which can increase the molar absorptivity and cause a bathochromic (red) shift in the absorption maximum. nih.govmdpi.comderpharmachemica.com

Selective and Sensitive Quantification of Specific Metal Ions

The broad reactivity of xylenol orange disodium salt allows for its application in the determination of a diverse range of metal ions. Through the manipulation of reaction conditions such as pH and the use of masking agents, selective and sensitive quantification of specific ions can be achieved.

Xylenol orange is a key component in Fricke-gel chemical dosimeters, which are used to measure absorbed radiation doses in clinical radiotherapy. researchgate.net The fundamental principle involves the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). researchgate.net The concentration of the resulting Fe³⁺ ions is directly proportional to the absorbed radiation dose.

Xylenol orange acts as a complexing agent for the radiolytically generated Fe³⁺ ions, forming a strongly colored complex that primarily absorbs light at approximately 560-585 nm. researchgate.netresearchgate.net The intensity of this color, measured via spectrophotometry, provides a quantitative measure of the Fe³⁺ concentration, and thus, the absorbed dose. researchgate.net Research has shown that Fe(III) and xylenol orange can form two types of complexes, a 2:1 and a 1:1 complex, with absorption maxima at 590 nm and 500 nm, respectively, depending on the reaction conditions. nih.gov The molar absorption coefficient of the 1:1 ferric-xylenol orange complex is significantly affected by the solvent and pH. researchgate.net

Table 1: Spectrophotometric Data for Fe³⁺-Xylenol Orange Complex

| Parameter | Value | Reference |

|---|---|---|

| Optimal Wavelength (λmax) | 560 nm | researchgate.net |

| Stoichiometry | 1:1 (Fe³⁺:XO) | researchgate.netnih.gov |

| Molar Absorption Coefficient (ε) | 14,500 - 20,100 M⁻¹cm⁻¹ (in 25 mM H₂SO₄) | researchgate.net |

| Complex Stability | Stable for at least 5 minutes | researchgate.net |

Xylenol orange is widely employed for the spectrophotometric determination of lanthanide and actinide ions. It forms water-soluble chelates with heavy lanthanide ions such as Gadolinium (Gd³⁺), Dysprosium (Dy³⁺), Erbium (Er³⁺), Thulium (Tm³⁺), and Ytterbium (Yb³⁺). mdpi.comderpharmachemica.com To enhance the analytical sensitivity, these determinations are often carried out by forming a ternary complex with a cationic surfactant, such as cetyltrimethylammonium bromide. mdpi.comderpharmachemica.com This addition increases the molar absorptivity and shifts the absorption maximum to a longer wavelength, improving the signal-to-noise ratio. mdpi.comderpharmachemica.com

The method is sensitive enough to determine concentrations in the parts-per-million (ppm) and even parts-per-billion (ppb) range. mdpi.comderpharmachemica.com For example, a flow injection analysis method for heavy lanthanides reported detection limits ranging from 2 ppb for Gd(III) to 30 ppb for Yb(III). mdpi.comderpharmachemica.com Xylenol orange is also used to selectively quantify unchelated lanthanide ions, like Europium (Eu³⁺), in the presence of their more stable chelated forms (e.g., Eu-DTPA), which is critical in the quality control of luminescent probes used in biological assays. nih.gov The assay can also be applied to actinides, with studies showing its use in analyzing the uranyl ion (UO₂²⁺) alongside lanthanides.

Table 2: Analytical Parameters for Heavy Lanthanide Determination with Xylenol Orange

| Ion | Linear Range (ppm) | Detection Limit (ppb) | RSD (%) | Reference |

|---|---|---|---|---|

| Gd(III) | 0.25 - 1.00 | 2 | 1.2 | mdpi.comderpharmachemica.com |

| Dy(III) | 0.25 - 1.00 | 3 | 1.2 | derpharmachemica.com |

| Er(III) | 0.25 - 1.00 | N/A | N/A | mdpi.comderpharmachemica.com |

| Tm(III) | 0.25 - 1.00 | N/A | N/A | mdpi.comderpharmachemica.com |

| Yb(III) | 0.25 - 1.00 | 30 | 1.8 | mdpi.comderpharmachemica.com |

Xylenol orange serves as an effective reagent for the quantification of various divalent metal ions.

Zinc (Zn²⁺): A simple and sensitive spectrophotometric method for zinc involves the formation of a ternary complex with xylenol orange and the surfactant cetylpyridinium (B1207926) chloride at a pH of 5.0-6.0. nih.gov This 1:2:4 (metal:ligand:surfactant) complex has an absorption maximum at 580 nm and is stable for at least 168 hours. nih.gov The method follows Beer's law in the range of 1-20 µg of zinc per 25 ml and has been successfully applied to determine zinc content in pharmaceutical products. nih.gov In another approach, the H-point standard addition method (HPSAM) has been used for the simultaneous determination of Zn(II) and Al(III) using xylenol orange at pH 4.4. manuscriptsystem.com

Calcium (Ca²⁺): Calcium can be determined by its reaction with xylenol orange and cetylpyridinium bromide in an alkaline medium (pH 10.8) to produce a blue complex. researchgate.netresearchgate.net This ternary complex, with a stoichiometry of 1:2:6 (Ca²⁺:XO:CPB), exhibits maximum absorption at 610 nm and has an apparent molar absorptivity of 4.2 × 10⁴ L·mol⁻¹·cm⁻¹. researchgate.netresearchgate.net The method is linear for calcium concentrations up to 0.60 µg/mL. researchgate.net

While xylenol orange is a versatile indicator, specific methods for the direct spectrophotometric determination of manganese (Mn²⁺) and magnesium (Mg²⁺) more commonly employ other chromogenic reagents.

The high sensitivity of xylenol orange complexation reactions makes it suitable for trace element analysis in various matrices, including environmental samples.

Aluminum (Al³⁺): A flotation-spectrophotometric method has been developed for the trace determination of Al³⁺ in water samples. ekb.eg This technique involves forming a ternary ion-associate, (Al³⁺-XO)-CTA⁺, which is floated to the interface between an aqueous and an n-hexane phase. The separated complex is then dissolved in methanol, and its absorbance is measured at 536 nm. This method is highly sensitive, with a linear range of 1.0-50 ng/mL and a detection limit of 0.621 ng/mL. ekb.eg

Hafnium (Hf): Hafnium can be determined through the formation of a mixed-ligand complex. The method involves extracting hafnium with N-p-tolyl-p-methoxybenzohydroxamic acid (N-p-T-p-MBHA) into chloroform, followed by the addition of xylenol orange to the organic phase. The resulting ternary complex is measured at 540 nm and has a high molar absorptivity of 8.40 x 10⁴ L·mol⁻¹·cm⁻¹. Another spectrophotometric procedure allows for the simultaneous determination of zirconium and hafnium using xylenol orange in a perchloric acid medium by employing a masking approach. nih.gov

Selenium (Se⁴⁺): Xylenol orange has been proposed as a sensitive reagent for the colorimetric determination of selenite (B80905) (SeO₃²⁻). researchgate.net The method is based on the instantaneous formation of a pink-colored radical cation at room temperature in a slightly acidic medium, which exhibits an absorption maximum at 568 nm. researchgate.net A modified optical sensor for selenium has also been developed by incorporating xylenol orange into a poly(vinyl chloride) membrane, which changes color from orange to pink in the presence of Se⁴⁺ ions. nih.gov This sensor has a linear response in the range of 10–175 ng/mL. nih.gov

Xylenol orange is one of the most convenient and sensitive reagents for the spectrophotometric determination of trace amounts of rare earth elements (REEs). researchgate.net It has been successfully used to quantify elements such as Lanthanum (La³⁺), Cerium (Ce³⁺), Neodymium (Nd³⁺), and Yttrium (Y³⁺). nih.govresearchgate.net

These elements form 1:1 complexes with xylenol orange in a slightly acidic medium (pH ~6), resulting in a color change to violet with an absorption maximum between 575 and 578 nm. nih.govresearchgate.net The method demonstrates a linear relationship between absorbance and concentration over the range of 20 to 100 ppm for lanthanum. researchgate.net The high molar extinction coefficients of these complexes underscore the sensitivity of xylenol orange as a reagent for REE analysis. researchgate.net The formation constants for these complexes are on the order of 10⁵ to 10⁶. researchgate.net

Table 3: Molar Extinction Coefficients for REE-Xylenol Orange Complexes

| Rare Earth Element | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|

| Lanthanum (La³⁺) | 32,000 | researchgate.net |

| Cerium (Ce³⁺) | 31,000 | researchgate.net |

| Neodymium (Nd³⁺) | 38,000 | researchgate.net |

| Yttrium (Y³⁺) | 48,000 | researchgate.net |

Methodological Optimization for Enhanced Analytical Performance

The efficacy of spectrophotometric methods relying on Xylenol Orange disodium salt is critically dependent on the careful optimization of several experimental parameters. These parameters directly influence the formation and stability of the metal-Xylenol Orange complex, which in turn dictates the sensitivity, accuracy, and linearity of the analysis.

Influence of Solution pH on Absorbance Characteristics and Complex Formation Efficiency

The pH of the solution is a paramount factor in the spectrophotometric determination of metal ions using Xylenol Orange disodium salt. This is because the pH dictates the protonation state of both the Xylenol Orange molecule and the metal ion, thereby influencing the formation and stability of the resulting complex.

Xylenol Orange itself is a polyprotic acid, meaning it can donate multiple protons, and its color is pH-dependent. rxmarine.com In acidic solutions with a pH below 6.3, it typically appears bright yellow, while at a pH above 6.3, it turns red. guidechem.com The formation of a metal-Xylenol Orange complex involves the displacement of protons from the ligand by the metal ion. Therefore, the optimal pH for complex formation is a delicate balance. The solution must be acidic enough to prevent the hydrolysis of the metal ion, yet not so acidic that it protonates the Xylenol Orange to an extent that inhibits complexation. researchgate.net

For instance, in the determination of zirconium, the optimal pH range for complex formation and subsequent extraction was found to be between 3.0 and 4.0. researchgate.net In more acidic or alkaline conditions, the absorbance decreases due to incomplete complex formation or hydrolysis of the complex. researchgate.net Similarly, for the determination of bismuth and lead, pH values of 2 and 5, respectively, are often employed. uomustansiriyah.edu.iq The determination of iron with the ferric-xylenol orange complex has an optimal wavelength for measurement at 560 nm, and its molar absorption coefficient is affected by the pH. nih.gov

The specific pH chosen for a particular analysis depends on the metal ion being determined. For example, titrations of bismuth and thorium are carried out at a pH of 1 to 3, while lead and zinc are determined at a pH of 5 to 6. 50megs.com This highlights the necessity of precise pH control to ensure the formation of a single, stable complex and to maximize the absorbance signal for accurate quantification.

Table 1: Optimal pH for Spectrophotometric Determination of Various Metal Ions with Xylenol Orange Disodium Salt

| Metal Ion | Optimal pH Range | Reference |

| Zirconium(IV) | 3.0 - 4.0 | researchgate.net |

| Bismuth(III) | 1 - 3 | 50megs.com |

| Thorium(IV) | 1 - 3 | 50megs.com |

| Lead(II) | 5 - 6 | 50megs.com |

| Zinc(II) | 5 - 6 | 50megs.com |

| Iron(III) | Acidic (e.g., 25 mM H₂SO₄) | nih.gov |

| Aluminum(III) | 5.3 | zenodo.orgresearchgate.net |

This table is for illustrative purposes and optimal pH may vary based on specific experimental conditions.

Effects of Reagent Concentration on Spectroscopic Response and Linearity

The concentration of Xylenol Orange disodium salt is another critical parameter that must be optimized to ensure a linear relationship between absorbance and the concentration of the metal ion, as described by the Beer-Lambert Law. bellevuecollege.eduedinst.com The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εlc). bellevuecollege.eduedinst.com

An insufficient concentration of the reagent can lead to incomplete complexation of the metal ion, resulting in a non-linear calibration curve and underestimation of the analyte concentration. Conversely, an excessively high concentration of the reagent can lead to high background absorbance, which can decrease the sensitivity of the method and potentially cause deviations from Beer's Law. sci-hub.seresearchgate.netnih.gov

In a study on the determination of zirconium, the effect of Xylenol Orange concentration was investigated in the range of 5.0×10⁻⁶ to 5.0×10⁻⁵ mol L⁻¹. researchgate.net The maximum absorbance was achieved at a concentration of 3.0×10⁻⁵ mol L⁻¹, after which the absorbance remained relatively constant. researchgate.net This indicates that a sufficient excess of the reagent is necessary to drive the complexation reaction to completion and ensure that the absorbance is solely dependent on the metal ion concentration.

The linearity of the method is established by preparing a series of standard solutions with known concentrations of the metal ion and a constant, optimized concentration of Xylenol Orange. The absorbance of these standards is then measured, and a calibration curve of absorbance versus concentration is plotted. A linear relationship, as indicated by a high correlation coefficient (typically >0.99), confirms that the method adheres to the Beer-Lambert Law within the tested concentration range. For example, in the determination of lead in tea, a linear relationship was observed in the range of 0 to 8 mg/L. guidechem.com Similarly, for the determination of aluminum in water, a good linear relationship was obtained for aluminum concentrations in the range of 0-0.64 μg/mL. researchgate.net

Table 2: Linearity Ranges for Spectrophotometric Determination of Metals with Xylenol Orange Disodium Salt

| Metal Ion | Linear Concentration Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Lead(II) | 0 - 8 mg/L | 2.05 × 10⁴ | guidechem.com |

| Aluminum(III) | 0 - 0.64 µg/mL | 2.63 × 10⁴ | researchgate.net |

| Zirconium(IV) | - | - | osti.gov |

| Iron(III) | Micromolar concentrations | 14,500 - 20,100 (depending on dye source) | nih.gov |

Molar absorptivity can vary with experimental conditions such as pH and solvent.

Advanced Methodologies and Innovative Implementations Involving Xylenol Orange Disodium Salt

Application of Stopped-Flow Spectrophotometry in Kinetic Studies of Complexation

The rapid complexation reactions between Xylenol Orange disodium (B8443419) salt and metal ions can be effectively studied using stopped-flow spectrophotometry. This technique allows for the investigation of reaction kinetics on a millisecond timescale, providing crucial insights into the formation mechanisms of metal-dye complexes. researchgate.net

In a notable study investigating the complexation kinetics of lanthanides, stopped-flow spectroscopy was employed using a dye ligand displacement technique. researchgate.net This method involves the displacement of a dye, such as Xylenol Orange, from its complex with a metal ion by a stronger chelating agent. The rate of this displacement is indicative of the dissociation kinetics of the metal-dye complex.

For instance, the kinetics of the reaction between lanthanum and Xylenol Orange have been compared to other indicators like arsenazo III and chlorophosphonazo III. researchgate.net By monitoring the change in absorbance of the Xylenol Orange-lanthanum complex as it is displaced, researchers can determine the rate constants for the dissociation reaction. These kinetic studies are fundamental for understanding the stability of such complexes and for designing competitive binding assays. The data obtained from these rapid kinetic studies are invaluable for optimizing conditions in various analytical methods that rely on the formation of Xylenol Orange complexes.

Development of Flotation-Spectrophotometric Approaches for Analyte Preconcentration

A highly sensitive and efficient method for the preconcentration and determination of trace metal ions has been developed using a flotation-spectrophotometric approach involving Xylenol Orange disodium salt. This technique is particularly useful for analyzing environmental samples where analyte concentrations are often very low.

One such application is the determination of aluminum (Al³⁺) in water samples. The method is based on the formation of a ternary ion-associate between Al³⁺, Xylenol Orange (XO), and a cationic surfactant, cetyltrimethylammonium bromide (CTAB). This complex, denoted as (Al³⁺-XO)-CTA⁺, is then floated to the interface between an aqueous phase and an organic phase (n-hexane). nih.gov

The floated complex is subsequently separated and dissolved in a suitable solvent, and the concentration of the analyte is determined spectrophotometrically. This preconcentration technique significantly enhances the detection limit for aluminum. Key findings from a study on this method are summarized in the table below. nih.gov

| Parameter | Value |

| Molar Absorptivity (ε) | 8.35 x 10⁴ L mol⁻¹ cm⁻¹ |

| Linear Concentration Range | 1.0 - 50 ng mL⁻¹ |

| Limit of Detection (LOD) | 0.621 ng mL⁻¹ |

| Relative Standard Deviation (RSD) | 1.58% at 10 ng mL⁻¹, 2.41% at 30 ng mL⁻¹ |

This flotation-spectrophotometric method has been successfully applied to the determination of aluminum in various water samples, demonstrating its practicality and effectiveness. nih.gov

Engineering of Optical Sensors and Sensor Arrays

The unique optical properties of Xylenol Orange disodium salt when complexed with metal ions make it an excellent candidate for the development of optical sensors. Current research focuses on incorporating this dye into various materials to create selective and sensitive sensor platforms.

Incorporation into Polymeric Membranes for Selective Ion Sensing

The immobilization of Xylenol Orange disodium salt within polymeric membranes presents a promising avenue for the fabrication of robust and reusable optical sensors for metal ions. While specific, commercially available sensors of this type are not yet widespread, the principles behind their design are well-established.

The general approach involves dissolving the Xylenol Orange disodium salt along with a polymer, such as polyvinyl chloride (PVC) or polystyrene, in a suitable solvent. This mixture is then cast to form a thin, transparent membrane. When this membrane is exposed to a solution containing target metal ions, the ions diffuse into the polymer matrix and bind to the immobilized Xylenol Orange. This binding event leads to a distinct color change in the membrane, which can be measured spectrophotometrically.

The selectivity of these sensors can be tuned by modifying the composition of the polymer membrane and by controlling the pH of the sample solution. The development of such sensors could offer a simple, cost-effective, and portable means for monitoring metal ion concentrations in various applications, from environmental analysis to industrial process control.

Functionalization of Nanomaterials for Enhanced Detection Capabilities

To further enhance the sensitivity and selectivity of optical sensing, Xylenol Orange disodium salt has been used to functionalize nanomaterials. A prime example is the development of an optical sensor for Al³⁺ in water using Xylenol Orange-functionalized gold nanoparticles (XO-AuNPs). sigmaaldrich.com

In this system, Xylenol Orange acts as both a reducing agent for the gold precursor (HAuCl₄) and a capping agent for the resulting nanoparticles. The presence of Al³⁺ induces the aggregation of the XO-AuNPs, leading to a noticeable color change of the colloidal solution from deep red to blue. sigmaaldrich.com This change in the surface plasmon resonance (SPR) of the gold nanoparticles can be monitored using a UV-Vis spectrophotometer.

The ratio of the absorbance at two different wavelengths (A₅₅₀nm/A₅₁₅nm) is used to quantify the concentration of Al³⁺. This ratiometric approach provides a more reliable measurement by minimizing interferences. The key performance characteristics of this nanosensor are highlighted below. sigmaaldrich.com

| Parameter | Value |

| Nanoparticle Size | 3-12 nm (spherical) |

| Linear Response Range for Al³⁺ | 50 - 300 ppb |

| Detection Limit for Al³⁺ | 12 ppb |

| Sensing Mechanism | Analyte-induced cross-linkage and aggregation |

This method has proven to be simple, rapid, and effective for the determination of Al³⁺ in drinking water samples. sigmaaldrich.com

Design and Validation of High-Throughput Screening Assays Utilizing Xylenol Orange Disodium Salt

The ferrous oxidation-xylenol orange (FOX) assay is a well-established method for the detection of hydroperoxides. Recently, this assay has been adapted and optimized for high-throughput screening (HTS) applications, particularly for assessing enzyme activity. researchgate.net

A modified FOX assay has been developed for the high-throughput screening of lipoxygenase (LOX) activity. LOXs are enzymes that catalyze the formation of fatty acid hydroperoxides. The assay relies on the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxide products, followed by the complexation of Fe³⁺ with Xylenol Orange, which results in a colored product that can be measured spectrophotometrically. researchgate.net

The standard FOX assay has limitations in its linear detection range, which hinders its use in HTS. By adjusting the concentration of perchloric acid in the Xylenol Orange reagent, researchers were able to significantly expand the linear detection range of the assay. This modification allows for the reliable quantification of hydroperoxides over a broader concentration range and across a wider pH spectrum (pH 3 to 10). researchgate.net

Key Improvements of the Modified FOX Assay for HTS: researchgate.net

Expanded Linear Range: The modified assay demonstrated a fivefold increase in the linear detection range for hydroperoxides.

Broad pH Compatibility: The assay is functional for samples with pH values ranging from 3 to 10.

Versatility: It can be used to quantify various hydroperoxide species, making it suitable for assessing the substrate preferences of enzymes like LOX.

The validation of this modified FOX assay showed good correlation with results obtained from the conventional conjugated diene method, while offering the advantages of speed and a wider range of applicability, making it an ideal tool for high-throughput screening in industrial biocatalysis and academic research. researchgate.net

Theoretical and Mechanistic Investigations of Xylenol Orange Disodium Salt Reactivity

Elucidation of Molecular Interactions and Binding Mechanisms

Xylenol orange disodium (B8443419) salt is a versatile organic reagent widely recognized for its application as a metal ion indicator in complexometric titrations. wikipedia.org Its efficacy stems from its intricate molecular structure, which facilitates specific interactions and binding with a variety of metal ions. The molecule possesses multiple potential binding sites, including the iminodiacetic acid groups and phenolate (B1203915) oxygen atoms, allowing it to form complexes with one or two metal ions. mdpi.com The stoichiometry of these complexes, which can be 1:1, 1:2, or 2:1 (metal:xylenol orange), is influenced by the relative concentrations of the metal ion and the dye. mdpi.comosti.gov

The binding mechanism involves the chelation of metal ions by the ligand, leading to the formation of stable, colored complexes. nsf.gov This process is highly dependent on the pH of the solution, as the protonation state of the xylenol orange molecule dictates its complexing ability. nsf.govcsun.edu In acidic conditions, the molecule is typically fully protonated, and its complexing species may differ from those present in less acidic or neutral environments. nsf.govresearchgate.net

Studies have shown that the interaction between xylenol orange and metal ions can be influenced by the presence of other molecules. For instance, in the context of protein interactions, xylenol orange has been used to demonstrate the direct attachment of anions to metal ions in ternary complexes with transferrin. nih.gov The formation of these complexes involves electrostatic interactions, hydrophobic interactions, and hydrogen bonding. spectroscopyonline.com Furthermore, the ionic strength of the solution can impact the absorption of the metal-xylenol orange complex, with higher ionic strengths sometimes leading to reduced absorbance. osti.gov

Comprehensive Understanding of Chromophoric Changes Upon Metal Ion Complexation

The most prominent feature of xylenol orange's interaction with metal ions is the significant change in its chromophoric properties, which is the basis for its use as a colorimetric indicator. wikipedia.orgcsun.edu When unbound in a solution at a pH below 6.7, xylenol orange typically appears yellow. csun.edu Upon complexation with a metal ion, the solution's color changes dramatically, often to red or violet, depending on the specific metal ion and the pH. csun.edukau.edu.sa

This color change is a direct result of the alteration of the electronic structure of the xylenol orange molecule upon binding to a metal ion. The formation of the metal-ligand complex modifies the energy levels of the molecule's π-electron system. mdpi.com This, in turn, affects the wavelengths of light absorbed by the complex. The unbound dye and the metal-bound complex have different absorption maxima in the visible spectrum. For example, the ferric-xylenol orange complex is often measured at wavelengths between 550 nm and 580 nm. nih.gov

The specific absorption spectrum of the complex can be complex, with multiple overlapping bands corresponding to different stoichiometric ratios of the metal-xylenol orange complex, such as (Fe³⁺)-(XO)₂, (Fe³⁺)-(XO), and (Fe³⁺)₂-(XO). mdpi.com The relative prevalence of these different complexes, and thus the precise absorption spectrum, is dependent on the concentrations of both the metal ions and the xylenol orange. mdpi.com This phenomenon is further complicated by the fact that the color of the free indicator is also pH-dependent, necessitating careful pH control in analytical applications to ensure a sharp and discernible color change at the endpoint of a titration. csun.edukau.edu.sa Recent research has also uncovered that xylenol orange can exhibit aggregation-induced emission (AIE), where its fluorescence is enhanced upon aggregation, adding another layer to its optical properties and potential sensing applications. nih.gov

The following table summarizes the observed chromophoric changes of Xylenol Orange upon complexation with various metal ions under specific pH conditions.

| Metal Ion | pH | Color of Free Indicator | Color of Complex |

| Co²⁺ | < 6.7 | Yellow | Red |

| Various | 5.5 | Yellow | Red |

| Fe³⁺ | Acidic | Yellow-Orange | Violet/Purple |

Application of Computational Chemistry Approaches to Elucidate Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for investigating the reactivity of molecules like xylenol orange disodium salt at a molecular level. These methods can provide detailed insights into reaction pathways, transition states, and the factors governing selectivity, complementing experimental findings. While specific computational studies solely focused on xylenol orange disodium salt are not extensively detailed in the provided search results, the principles of these approaches are broadly applicable.

Quantum chemical calculations can be employed to model the electronic structure of xylenol orange and its metal complexes. arxiv.org By calculating the energies of different conformations and reaction intermediates, it is possible to map out the potential energy surface of a reaction. This allows for the identification of the most likely reaction pathways and the determination of activation energies, which are crucial for understanding reaction kinetics. arxiv.org

For instance, in the context of metal ion complexation, computational models can be used to predict the geometry of the resulting complexes and the nature of the bonding between the metal ion and the ligand. This can help to rationalize the observed selectivity of xylenol orange for certain metal ions over others. Factors such as the ionic radius, charge density, and preferred coordination geometry of the metal ion play a significant role in the stability of the resulting complex. researchgate.net

Furthermore, computational approaches can be used to simulate the UV-Vis absorption spectra of xylenol orange and its metal complexes. By calculating the electronic transitions and their corresponding oscillator strengths, it is possible to predict the absorption maxima, which can then be compared with experimental data to validate the computational model. These simulations can provide a deeper understanding of the electronic origins of the chromophoric changes observed upon metal ion binding.

The development of automated reaction pathway exploration tools, which can systematically search for reaction intermediates and transition states, holds promise for studying complex systems like the interactions of xylenol orange. arxiv.orgresearchgate.net These methods can help to uncover novel reaction mechanisms and provide a more comprehensive picture of the factors that control the reactivity and selectivity of this important indicator molecule.

Interdisciplinary Research Applications of Xylenol Orange Disodium Salt

Radiotherapy Dosimetry: Advanced Fricke Gel Dosimeters and Fe³⁺-XO Complexes

In the realm of radiotherapy, accurate measurement of the absorbed radiation dose is paramount for effective cancer treatment. Fricke gel dosimeters, which are chemical dosimeters, have become a valuable tool for three-dimensional (3D) dose verification. researchgate.netnih.govwikipedia.org The fundamental principle of these dosimeters lies in the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) upon exposure to ionizing radiation. nih.govpolimi.it The concentration of the resulting Fe³⁺ ions is directly proportional to the absorbed dose. nih.govpolimi.it

The addition of Xylenol Orange (XO) disodium (B8443419) salt to the Fricke solution significantly enhances its utility. nih.govpolimi.it XO acts as a chelating agent, forming a stable, colored complex with the radiation-induced Fe³⁺ ions. polimi.itresearchgate.net This complex exhibits a strong absorption peak in the visible spectrum, typically around 585 nm, allowing for the quantification of the absorbed dose through spectrophotometric analysis. nih.govpolimi.it This optical measurement is a simpler and more accessible alternative to the nuclear magnetic resonance (NMR) techniques initially used with Fricke gels. nih.gov The formation of the Fe³⁺-XO complex also helps to reduce the diffusion of ferric ions within the gel matrix, thereby improving the spatial accuracy of the dose measurement. wikipedia.orgnih.gov

Impact of Xylenol Orange Disodium Salt Concentration on Dose Response and Linearity

The concentration of Xylenol Orange disodium salt in a Fricke gel dosimeter is a critical parameter that directly influences its performance, specifically its dose response and the linearity of this response. Research has shown that both the sensitivity to the absorbed dose and the range over which the dose-response curve remains linear are determined by the concentrations of both the ferrous ammonium (B1175870) sulfate (B86663) (FAS) and the XO. nih.gov

Systematic studies have been conducted to optimize these concentrations for various gel matrices, such as those based on poly(vinyl alcohol) (PVA) cross-linked with glutaraldehyde (B144438) (GTA). nih.gov For instance, one study investigating PVA-GTA-FG dosimeters found that the best performance for spectrophotometric analysis was achieved with FAS concentrations in the range of 1.00–0.40 mM and XO concentrations between 0.200–0.166 mM. nih.gov Another study focusing on a Fricke-XO-Pluronic F-127 dosimeter identified the optimal composition as 1 mM FAS and 0.165 mM XO in 25% Pluronic F-127 and 50 mM sulfuric acid. nih.gov

The concentration of XO can also affect the saturation point of the dosimeter. For example, a Fricke gel with an XO concentration of 0.166 mM was observed to become saturated at absorbed doses above approximately 30 Gy. researchgate.netresearchgate.net This is in contrast to dosimeters using other indicators like sodium thiocyanate, which can have a much higher saturation point. researchgate.netaben.org.br

| Gel Matrix | Optimal XO Concentration (mM) | Optimal FAS Concentration (mM) | Linear Dose Range (Gy) | Reference |

|---|---|---|---|---|

| PVA-GTA | 0.200–0.166 | 1.00–0.40 | Not specified | nih.gov |

| Pluronic F-127 | 0.165 | 1.0 | Up to ~20 | nih.gov |

| Gelatin | 0.166 | Not specified | Up to ~30 | researchgate.netresearchgate.net |

Analysis of Self-Oxidation Phenomena in Dosimetric Systems

A significant challenge in the practical application of Fricke gel dosimeters is the phenomenon of self-oxidation, where ferrous ions spontaneously oxidize to ferric ions in the absence of radiation. nih.govnih.gov This process leads to an increase in the background signal and can compromise the accuracy of dose measurements over time. The rate of this auto-oxidation is influenced by several factors, including the storage temperature and the concentration of the chemical components. nih.govresearchgate.net

Studies have shown that the concentration of Xylenol Orange disodium salt can affect the rate of self-oxidation. nih.gov Research on PVA-GTA Fricke gels demonstrated that different concentrations of XO and FAS influence the self-oxidation phenomena. nih.gov Similarly, investigations into Fricke-Xylenol-Gelatin (FXG) dosimeters revealed that the rate of natural oxidation is dependent on the concentrations of both ferrous sulphate and xylenol orange. researchgate.net While lower auto-oxidation rates have been noted in PVA-GTA based dosimeters, the purity of the PVA itself is a critical factor. nih.gov Efforts to mitigate this issue include optimizing the dosimeter composition and storing the gels at refrigerated temperatures without access to oxygen. nih.gov

Biochemical Assay Development and Enzyme Activity Monitoring

Beyond dosimetry, the reactivity of Xylenol Orange disodium salt with metal ions makes it a valuable reagent in biochemical assays. Its ability to produce a measurable color change upon complexation is exploited to monitor enzymatic activities and visualize biological processes.

Adaptations for Lipoxygenase Activity Screening (Ferrous Oxidation-Xylenol Orange Assay)

The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely used method for the determination of lipid hydroperoxides. tandfonline.comnih.govresearchgate.net This assay has been adapted for the high-throughput screening of lipoxygenase (LOX) activity. tandfonline.comtandfonline.com Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. ubaya.ac.id

The principle of the FOX assay for LOX activity involves the oxidation of Fe²⁺ to Fe³⁺ by the hydroperoxides generated by the enzyme. tandfonline.comubaya.ac.id The resulting Fe³⁺ ions then form a colored complex with Xylenol Orange, which can be quantified spectrophotometrically at a wavelength of around 560 nm. tandfonline.comubaya.ac.id This method allows for the rapid and reproducible measurement of LOX activity in various samples, including plant extracts like barley and malt. tandfonline.comnih.govtandfonline.com The FOX assay can be performed in a high-throughput format, enabling the analysis of up to 100 samples per day. tandfonline.comtandfonline.com

| Parameter | Description | Reference |

|---|---|---|

| Principle | Oxidation of Fe²⁺ to Fe³⁺ by lipid hydroperoxides, followed by complexation of Fe³⁺ with Xylenol Orange. | tandfonline.comubaya.ac.id |

| Measurement Wavelength | Approximately 560 nm. | tandfonline.comubaya.ac.id |

| Application | High-throughput screening of lipoxygenase activity in biological samples. | tandfonline.comtandfonline.com |

| Reproducibility (CV) | 1.4–6.5% | tandfonline.com |

Applications in Visualizing Cellular and Tissue Calcium Deposits

Xylenol Orange has also found a significant application as a fluorochrome for labeling and visualizing areas of new bone formation and calcification in tissues. tandfonline.comnih.gov When administered, it is incorporated into newly formed calcified tissues. tandfonline.com This property allows researchers to track bone deposition and remodeling over time. nih.gov

In undecalcified histological sections, the incorporated Xylenol Orange can be visualized by its fluorescence, which is distinct from other fluorescent dyes like tetracyclines and calcein (B42510) blue. tandfonline.com This makes it suitable for polychrome sequential labeling, where different fluorescent markers are used to label bone formation at different time points. tandfonline.com

Furthermore, Xylenol Orange is used in osteogenic cell cultures to stain and monitor the formation of mineralized nodules, which is an indicator of mature osteoblast function. nih.gov Studies have shown that at appropriate concentrations, such as 20 μM, Xylenol Orange provides distinct fluorescent staining of these nodules without exhibiting cellular toxicity. nih.gov This allows for the continuous monitoring of mineralization in living cell cultures. nih.gov The red fluorescence of Xylenol Orange can also be used in conjunction with other fluorescent markers to simultaneously assess mineralization and other cellular processes. nih.govresearchgate.net

Environmental Monitoring and Contaminant Detection Methodologies

The complexing properties of Xylenol Orange disodium salt are also being explored for applications in environmental monitoring. One notable example is its use in the development of probes for the detection of environmental contaminants.

For instance, a dual-modal fluorescent and colorimetric probe for the detection of 2,6-pyridinedicarboxylic acid (DPA) has been developed using Xylenol Orange-modified Cadmium Telluride (CdTe) quantum dots. nih.gov DPA is a biomarker for Bacillus anthracis, the bacterium that causes anthrax. nih.gov In this system, XO is initially bound to the surface of the CdTe quantum dots, quenching their fluorescence and appearing red. nih.gov In the presence of DPA, a competitive coordination reaction occurs, where DPA displaces XO from the quantum dots. nih.gov This results in the restoration of the quantum dots' red fluorescence and a color change of the released XO to yellow. nih.gov This dual-response mechanism allows for the rapid and sensitive quantification of DPA. nih.gov

Assessment of Water Quality for Trace Metal Contamination

The contamination of water resources with trace metals is a significant environmental concern. Xylenol Orange disodium salt provides a reliable and cost-effective spectrophotometric method for quantifying the concentration of these metallic contaminants.

The principle of this application lies in the formation of a colored complex between Xylenol Orange and metal ions in the water sample. When the disodium salt of Xylenol Orange is introduced to an aqueous sample containing metal ions, it chelates with them, resulting in a measurable shift in the solution's color. The intensity of this color is directly proportional to the concentration of the metal, which can be quantified using a UV-Vis spectrophotometer. This technique is an accessible alternative to more expensive instrumental methods like atomic absorption spectroscopy (AAS). asianpubs.org

Research has demonstrated its particular effectiveness in detecting aluminum. asianpubs.orgresearchgate.net In slightly acidic conditions, typically around pH 3.0-3.8, Xylenol Orange reacts with aluminum ions to form a red complex. asianpubs.orgrsc.org The reaction's sensitivity can be enhanced by the addition of ethanol, which accelerates the complex formation. researchgate.net To ensure accuracy, masking agents such as EDTA are often employed to eliminate interference from other ions, notably iron(II) and iron(III), which may also be present in water samples. researchgate.netrsc.org

Interactive Table 1: Spectrophotometric Determination of Metals using Xylenol Orange

| Parameter | Description | Finding |

| Target Analyte | Metal ion to be quantified | Aluminum (Al³⁺), among others |

| Reagent | Indicator used for complexation | Xylenol Orange disodium salt |

| Technique | Analytical method employed | UV-Vis Spectrophotometry |

| Optimal pH | Required condition for complex formation | 3.0 - 3.8 |

| Complex Color | Visual result of the reaction | Red |

| Interference Mitigation | Method to improve selectivity | Use of masking agents like EDTA to remove interference from iron (Fe²⁺, Fe³⁺) |

Methodologies for Soil Sample Analysis

Similar to its application in water analysis, Xylenol Orange disodium salt is instrumental in the analysis of soil extracts for metal contamination. The toxicity of elements like aluminum in soil necessitates sensitive and selective methods for their determination. asianpubs.org

The methodology involves preparing an extract from a soil sample using various extraction reagents. rsc.org This extract, which contains the metal ions from the soil, is then treated with a solution of Xylenol Orange disodium salt. A spectrophotometric method for determining aluminum in these extracts specifies adjusting the solution to a pH of 3.8. rsc.org The resulting colored complex is then measured to determine the concentration of aluminum, with a rectilinear calibration curve typically covering a range of 0 to 60 µg of the metal. rsc.org

This method has proven practical and effective for various soil types, including iron-humus podzol. rsc.org The use of EDTA is also crucial in this context to prevent co-occurring iron ions from interfering with the aluminum measurement, thereby ensuring the selectivity and accuracy of the results. rsc.org

Interactive Table 2: General Steps for Soil Analysis using Xylenol Orange

| Step | Action | Purpose |

| 1. Sample Preparation | Create an aqueous extract from the soil sample. | To dissolve metal ions into a solution for analysis. |

| 2. pH Adjustment | Adjust the pH of the extract to an optimal acidic level (e.g., pH 3.8). | To ensure ideal conditions for the complexation reaction. |

| 3. Reagent Addition | Add Xylenol Orange disodium salt solution. | To act as a chromogenic agent that binds with the target metal. |

| 4. Interference Masking | Add a masking agent such as EDTA. | To prevent other metal ions (e.g., iron) from interfering with the measurement. |

| 5. Measurement | Analyze the sample using a spectrophotometer. | To quantify the concentration of the target metal based on color intensity. |

Applications in Membrane Science and Technology

The field of membrane science is continuously evolving, with chemical reagents playing crucial roles in the modification and characterization of membranes.

Role in Etching Processes for Reverse Osmosis and Nanofiltration Membranes

Based on the available research, the specific application of Xylenol Orange disodium salt in etching processes for reverse osmosis and nanofiltration membranes is not documented. While the compound is a well-established indicator for metal ions, its role in the surface modification or etching of these types of membranes has not been described in the provided scientific literature.

Q & A

Q. What are the recommended storage conditions for Xylenol Orange disodium salt to ensure stability?

Xylenol Orange disodium salt should be stored in argon-filled, moisture-controlled environments at room temperature to prevent hygroscopic degradation. Avoid exposure to incompatible materials like oxidizing agents and ensure containers are tightly sealed to minimize static electricity buildup .

Q. What personal protective equipment (PPE) is essential when handling Xylenol Orange disodium salt?

Required PPE includes:

- Eye/Face Protection : NIOSH/EN166-compliant safety goggles or face shields.

- Skin Protection : EN 374-certified chemical-resistant gloves and full-body protective clothing.

- Respiratory Protection : N100 (US) or P3 (EU) respirators if airborne particles are generated during handling .

Q. What first-aid measures should be taken for accidental exposure?

- Inhalation : Move to fresh air; administer artificial respiration if needed.

- Skin Contact : Wash thoroughly with soap and water.

- Eye Contact : Rinse with water for 15 minutes, keeping eyelids open.

- Ingestion : Rinse mouth, but do not induce vomiting. Seek immediate medical attention .

Q. What are the known chemical incompatibilities of Xylenol Orange disodium salt?

The compound is incompatible with strong oxidizing agents, which may induce hazardous reactions. Avoid contact with metals or reactive organic compounds during experimental workflows .

Advanced Research Questions

Q. How can researchers validate the purity of Xylenol Orange disodium salt given limited supplier-provided data?

Methodological approaches include:

- Chromatography : Use HPLC with UV-Vis detection to assess impurity profiles.

- Spectroscopy : Conduct NMR or FT-IR to confirm structural integrity.

- Elemental Analysis : Verify sodium and sulfur content against theoretical values (C₃₁H₃₀N₂Na₂O₁₃S; MW: 716.62) .

Q. How can pH variability affect the stability and performance of Xylenol Orange disodium salt in metal ion detection assays?

- Buffer Optimization : Use pH 4–6 acetate or borate buffers to maintain the compound’s sulfonphthalein structure, which is critical for metal chelation.

- Calibration Curves : Generate pH-specific calibration curves to account for protonation-dependent absorbance shifts. Validate stability via repeated spectrophotometric measurements over time .

Q. What experimental strategies mitigate interference from competing metal ions in spectrophotometric analyses?

- Masking Agents : Introduce EDTA or citric acid to sequester interfering ions (e.g., Fe³⁺, Al³⁺).

- Selective Chelation : Adjust pH to favor target metal binding (e.g., pH 5.5 for Zn²⁺ detection).

- Validation : Perform recovery experiments with spiked samples to confirm specificity .

Q. How should researchers address the lack of toxicological data for long-term exposure studies?

- In Vitro Assays : Conduct cytotoxicity screening (e.g., MTT assays) on human cell lines.

- Environmental Modeling : Use computational tools (e.g., QSAR) to predict ecotoxicity endpoints like LC₅₀ or bioaccumulation potential .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are recommended for analyzing low-reproducibility results in metal titration assays?

- Error Analysis : Quantify uncertainties using standard deviations from triplicate trials.